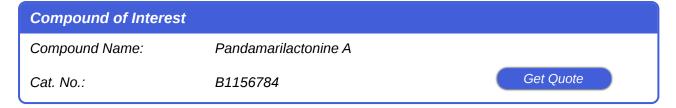


## Spectroscopic and Structural Elucidation of Pandamarilactonine A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Pandamarilactonine A**, a pyrrolidine alkaloid isolated from the leaves of Pandanus amaryllifolius. The structural elucidation of this natural product was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with its relative stereochemistry being definitively established through total synthesis. This document collates the key spectroscopic data and experimental methodologies from pivotal publications to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

#### **Core Spectroscopic Data**

The structural framework of **Pandamarilactonine A** was pieced together using one- and twodimensional NMR experiments, while its molecular weight and fragmentation pattern were determined by mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

# Table 1: <sup>1</sup>H NMR Spectroscopic Data for Pandamarilactonine A (500 MHz, CDCl<sub>3</sub>)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	3.61	m	
3	1.85, 2.05	m	
4	1.60	m	
5	2.95, 3.25	m	
7	5.98	S	
8	1.88	S	
10	6.83	q	7.0
11	1.87	d	7.0
14	4.80	d	9.5
15	3.45	m	
16	1.30, 1.95	m	_
17	2.90, 3.20	m	_
18	1.25	d	6.5

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Pandamarilactonine A (125 MHz, CDCl<sub>3</sub>)



Position	Chemical Shift (δ, ppm)
2	60.4
3	31.8
4	24.5
5	53.8
6	170.5
7	118.2
8	163.4
9	9.7
10	138.1
11	13.5
13	173.8
14	82.1
15	58.7
16	28.7
17	54.2
18	21.2

## **Table 3: Mass Spectrometry Data for**

Pandamarilactonine A

Technique	Ionization Mode	Observed m/z	Interpretation
HR-FABMS	Positive	318.1705	[M+H] <sup>+</sup> (Calculated for C <sub>18</sub> H <sub>24</sub> NO <sub>4</sub> : 318.1705)

## **Experimental Protocols**



The spectroscopic data presented above were obtained following specific experimental procedures as detailed in the primary literature.

#### **NMR Spectroscopy**

The  $^{1}$ H and  $^{13}$ C NMR spectra were recorded on a Bruker AM-500 spectrometer operating at 500 MHz for  $^{1}$ H and 125 MHz for  $^{13}$ C nuclei. The solvent used was deuterated chloroform (CDCl<sub>3</sub>), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak ( $^{5}$ H 7.26 and  $^{5}$ C 77.0).

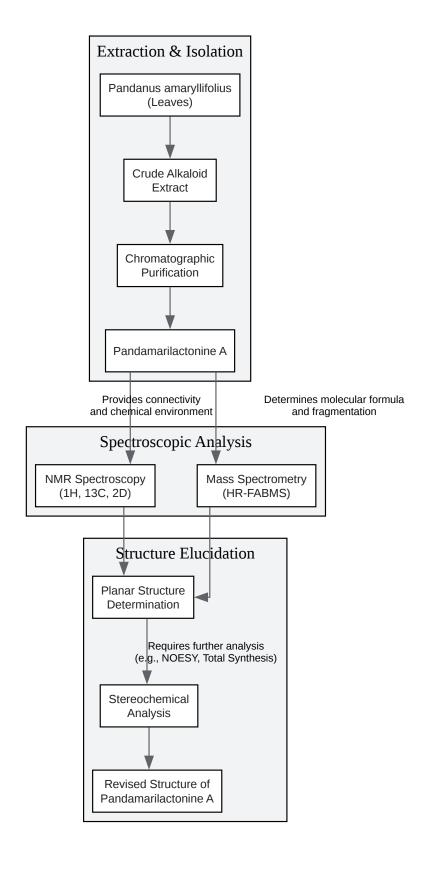
#### **Mass Spectrometry**

High-resolution mass spectra were obtained using a JEOL JMS-700 mass spectrometer with fast atom bombardment (FAB) as the ionization technique.

#### **Workflow and Structural Elucidation**

The process of isolating and characterizing a novel natural product like **Pandamarilactonine A** follows a systematic workflow. This involves extraction from the natural source, purification, and subsequent structural elucidation using a combination of spectroscopic methods. The logical flow of this process is depicted in the diagram below.





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Caption: Workflow for the isolation and structural elucidation of **Pandamarilactonine A**.







The initial structural hypothesis based on spectroscopic data was later refined through total synthesis, which unequivocally established the relative stereochemistry of **Pandamarilactonine A**. This comprehensive approach, combining advanced spectroscopic techniques with synthetic chemistry, is fundamental in modern natural product research.

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